molecular formula C10H8O2S B1281232 2-(Benzo[b]thiophen-2-yl)acetic acid CAS No. 75894-07-4

2-(Benzo[b]thiophen-2-yl)acetic acid

Cat. No.: B1281232
CAS No.: 75894-07-4
M. Wt: 192.24 g/mol
InChI Key: SAAWNQLNUJBOLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that the compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

The pharmacokinetic properties of 2-(Benzo[b]thiophen-2-yl)acetic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by various Log Po/w values, suggests it has good membrane permeability . These properties may impact the compound’s bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid can be achieved through various methods. One common approach involves the Grignard reaction, where a thiophene derivative is reacted with a suitable Grignard reagent to form the desired product . Another method involves the electrophilic cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[b]thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted benzothiophene derivatives .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • 2-(Thiophen-2-yl)benzo[b]thiophene
  • 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene

Comparison: Compared to similar compounds, 2-(Benzo[b]thiophen-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. For example, its ability to inhibit CYP1A2 is not commonly observed in other benzothiophene derivatives . Additionally, its solubility and reactivity profile make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAWNQLNUJBOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509336
Record name (1-Benzothiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75894-07-4
Record name (1-Benzothiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzo[b]thiophen-2-yl-acetonitrile (1 eq.) in EtOH/water (1/1) was added NaOH pellets (12 eq.). The reaction was heated at 80° C. for 4 h and then allowed to cooled down to 20° C., at which point concentrated HCl was added carefully until pH=7 was reached. The reaction mixture was partially concentrated under reduced pressure then partitioned between water and EtOAc. The aqueous layer was extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford benzo[b]thiophen-2-yl-acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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